Tert-butyl But-2-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl but-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMITIWFLFJKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Tert Butyl But 2 Ynoate and Its Analogues
Direct Synthetic Approaches to Tert-butyl But-2-ynoate (B8739756)
The direct synthesis of tert-butyl but-2-ynoate can be achieved through several fundamental organic reactions. The most straightforward method is the esterification of but-2-ynoic acid with a tert-butyl alcohol source. Due to the steric hindrance of the tert-butyl group, this transformation often requires specific coupling agents to proceed efficiently.
One established method for forming esters from a carboxylic acid and an alcohol is through the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgorgsyn.org In this approach, but-2-ynoic acid is activated by the coupling agent, and subsequent nucleophilic attack by tert-butyl alcohol yields the desired ester. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM). A representative reaction involves treating but-2-ynoic acid and tert-butyl alcohol with DIC and a catalytic amount of DMAP in DCM. acs.org
Another direct approach involves the reaction of a more reactive but-2-ynoic acid derivative, such as but-2-ynoyl chloride, with potassium tert-butoxide. Potassium tert-butoxide is a strong, non-nucleophilic base, but its alkoxide nature allows it to act as a nucleophile in this context. wikipedia.org The high reactivity of the acyl chloride facilitates the reaction with the sterically demanding tert-butoxide anion.
A conceptually different direct route is the C-alkylation of a propiolate ester. This involves the deprotonation of the terminal alkyne of tert-butyl propiolate using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting acetylide with an electrophilic methyl source, such as methyl iodide. beilstein-journals.org This method builds the but-2-ynoate carbon skeleton at the final step.
Strategies for the Preparation of Related Alkynoate Esters
The synthesis of alkynoate esters, including analogues of this compound, employs a broad range of synthetic strategies. These include propargylation and alkynylation reactions to construct the carbon backbone, and various esterification protocols to introduce the ester functionality.
Propargylation and Alkynylation Reactions
Propargylation reactions are a key method for constructing molecules with a propargyl group (a C≡C-CH₂- moiety), which can be precursors to alkynoates. These reactions typically involve the reaction of a propargylic electrophile, such as a propargyl bromide, with a nucleophile. mdpi.com For the synthesis of but-2-ynoate precursors, a propargylation reaction could conceptually be used to introduce the but-2-ynyl group.
More relevant to alkynoate synthesis are alkynylation reactions, which form a carbon-carbon bond with a terminal alkyne. Rhodium(II)-catalyzed reactions of diazo compounds with silyl (B83357) enol ethers can produce alkynoate products through a vinylogous reaction pathway. nih.gov For instance, the reaction of a t-butyl 3-siloxy-2-diazobutenoate with a siloxycyclobutene can yield the corresponding alkynoate as the sole product in high yield. nih.gov This demonstrates the construction of complex structures containing the alkynoate moiety.
Furthermore, the addition of lithiated acetylides to aldehydes is a classic method for forming propargylic alcohols, which are versatile intermediates that can be oxidized to the corresponding alkynoic acids and subsequently esterified. nih.gov
Esterification Protocols for Tertiary Butyl Esters
The formation of tert-butyl esters is often challenging due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack by tert-butyl alcohol and promotes elimination side reactions. brainly.comchegg.com Consequently, specialized methods are often required.
Acid-catalyzed esterification using tert-butyl alcohol is a common method, particularly for industrial-scale production. mdpi.com The reaction involves heating the carboxylic acid with an excess of tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. A variation of this is the acid-catalyzed addition of a carboxylic acid to isobutene, which generates the tert-butyl cation in situ. thieme-connect.de
For laboratory-scale synthesis, particularly with sensitive substrates, coupling agents are frequently employed. The use of DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a catalyst like DMAP provides a mild and effective route to tert-butyl esters from carboxylic acids and tert-butyl alcohol. orgsyn.orgresearchgate.net Benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with EDC, have also been shown to be efficient intermediates for esterification with tert-butyl alcohol. researchgate.net
Below is a table summarizing common esterification conditions for producing tert-butyl esters.
| Catalyst/Reagent | Alcohol/Alkene Source | Typical Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Alcohol | Reflux in excess alcohol | Favors equilibrium towards product; often requires water removal. |
| Sulfuric Acid (H₂SO₄) | Isobutene | Pressurized reactor, moderate temperature | Direct addition of the carboxylic acid to the alkene. thieme-connect.de |
| DCC/DMAP | tert-Butyl Alcohol | Aprotic solvent (e.g., DCM), room temp. | Mild conditions, high yield; produces dicyclohexylurea byproduct. orgsyn.org |
| EDC/HOBt/DMAP | tert-Butyl Alcohol | Aprotic solvent, room temp. | Forms a highly reactive benzotriazole ester intermediate. researchgate.net |
Catalytic Systems in the Synthesis of this compound Precursors
Catalysis plays a pivotal role in the modern synthesis of alkynoates and their precursors, offering efficient and selective pathways. Both transition metals and small organic molecules (organocatalysts) have been successfully employed to facilitate these transformations.
Transition Metal-Mediated Pathways
Transition metals such as palladium, rhodium, iron, and copper are widely used to catalyze reactions that form the alkynoate framework. scispace.comresearchgate.netnih.gov Palladium catalysis is particularly prominent in this field. rsc.orgsnnu.edu.cn
One powerful method is the palladium-catalyzed coupling of terminal alkynes with chloroformates, which directly yields alkynecarboxylic acid esters. rsc.org This reaction serves as a direct route to the alkynoate core structure. Another innovative palladium-catalyzed method is the decarbonylative alkynylation of aromatic esters with terminal alkynes, providing a halogen-free alternative to the classic Sonogashira coupling. oup.com
Palladium catalysts are also used in alkoxycarbonylation reactions. For instance, the palladium-catalyzed selenylative alkoxycarbonylation of alkynes can produce β-selenated cinnamic acid esters, demonstrating the simultaneous formation of the ester and installation of other functional groups. acs.org Tandem reactions, such as the palladium-catalyzed decarboxylation/elimination of enol triflates, provide access to alkynes from readily available ester precursors. nih.gov
Rhodium catalysts are effective in annulation reactions. For example, Rh(III) can catalyze the [3+2] spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates to synthesize complex spirolactones. rsc.org Iron-catalyzed substitution of propargylic alcohols with various nucleophiles is another efficient method for forming new carbon-carbon and carbon-heteroatom bonds, creating versatile precursors. organic-chemistry.org
The table below highlights selected transition metal-catalyzed reactions relevant to alkynoate synthesis.
| Metal Catalyst | Reaction Type | Substrates | Product Type |
| Palladium | Coupling | Terminal Alkyne + Chloroformate | Alkynecarboxylic Acid Ester rsc.org |
| Palladium | Decarbonylative Alkynylation | Aromatic Ester + Terminal Alkyne | Arylalkyne oup.com |
| Palladium | Alkoxycarbonylation | Alkyne + Alcohol + CO | α,β-Unsaturated Ester acs.org |
| Rhodium | [3+2] Annulation | N-containing Heterocycle + Alkynoate | Spirocyclic Compound rsc.org |
| Iron | Propargylic Substitution | Propargylic Alcohol + Nucleophile | Substituted Alkyne organic-chemistry.org |
Organocatalytic Processes in Alkynoate Synthesis
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for synthesizing and functionalizing organic molecules, including alkynoates. Phosphines are a prominent class of organocatalysts used in reactions involving ynoates (α,β-alkynoic esters). nih.gov
Nucleophilic phosphines can catalyze the isomerization of conjugated ynones and ynoates into conjugated dienes. mdpi.com They also facilitate the trans-selective hydrocyanation of ynoates and ynones, producing trisubstituted E-olefins with high regio- and stereoselectivity. researchgate.net
The combination of phosphine (B1218219) organocatalysis with other catalytic modes, such as photoredox catalysis, has opened up new reaction pathways. This dual catalytic approach has been used for the Giese-like coupling of ynoates with alkylating agents under metal-free conditions. rsc.orgresearchgate.net In this process, the phosphine activates the ynoate towards radical addition. This strategy avoids the facile oxidation of the phosphine catalyst that can occur in other dual catalytic systems. researchgate.net
Enantioselective and Diastereoselective Synthetic Routes to Chiral Alkynoate Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic and medicinal chemistry. Chiral alkynoate derivatives, including analogues of this compound, are valuable building blocks that can be transformed into a wide array of complex and biologically active compounds. The development of synthetic routes that control the three-dimensional arrangement of atoms—known as stereoselectivity—is crucial. These methods are broadly categorized as enantioselective, where one of two mirror-image enantiomers is preferentially formed, or diastereoselective, where one of several stereoisomers that are not mirror images is favored. Key strategies to achieve this control include the use of chiral catalysts and the temporary incorporation of chiral auxiliaries.
A prominent approach to inducing chirality in molecules derived from alkynoates is through phosphine-catalyzed asymmetric reactions. sci-hub.sebeilstein-journals.org This method relies on the nucleophilic addition of a chiral phosphine to an activated alkyne or a related allenoate. This initial step creates a reactive zwitterionic intermediate, which then participates in various bond-forming reactions. sci-hub.senih.gov The chirality of the phosphine catalyst directs the formation of one stereoisomer over another.
For instance, chiral phosphines have been effectively used in the γ-addition of nucleophiles to allenoates and alkynoates, creating valuable α,β-unsaturated carbonyl compounds with a stereogenic center. acs.org These reactions can be highly selective, producing the desired product with high enantiomeric excess (ee). In some cases, these reactions can be "doubly stereoconvergent," meaning that two racemic starting materials can react to form a single stereoisomeric product with high diastereoselectivity and enantioselectivity. acs.org
Another powerful strategy involves the use of transition metal catalysts combined with chiral ligands. For example, nickel catalysts modified with chiral N-heterocyclic carbene (NHC) ligands or specific phosphine ligands can facilitate the enantioselective reductive coupling of alkynes with aldehydes. nih.gov This reaction constructs chiral allylic alcohols, which are versatile synthetic intermediates. Similarly, rhodium(III) catalysts bearing a sterically demanding chiral cyclopentadienyl (B1206354) ligand have been applied to the enantioselective synthesis of dihydroisoquinolones through C-H activation and annulation reactions involving alkynes. snnu.edu.cn
Beyond catalytic enantioselective methods, diastereoselective strategies often employ chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material (in this case, the alkynoate). cas.cnosi.lv Its inherent chirality directs the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
A widely used class of chiral auxiliaries is the Ellman auxiliary, N-tert-butylsulfinamide. cas.cnosi.lvharvard.edu This auxiliary can be condensed with aldehydes or ketones to form N-tert-butylsulfinyl imines. The subsequent addition of nucleophiles to these imines proceeds with high diastereoselectivity, controlled by the bulky and stereochemically defined sulfinyl group. This method has proven invaluable for the asymmetric synthesis of chiral amines. harvard.edunih.gov
The following tables summarize key findings in the enantioselective and diastereoselective synthesis of chiral alkynoate derivatives, showcasing the variety of catalysts, substrates, and reaction types employed to achieve stereocontrol.
Table 1: Phosphine-Catalyzed Asymmetric Synthesis of Benzylic Ethers from γ-Aryl-Substituted Alkynoates nih.gov
This table illustrates the phosphine-catalyzed coupling of γ-aryl-substituted alkynoates with primary alcohols to produce enantioenriched benzylic ethers. The reaction involves an internal redox process where the benzylic position is oxidized and the alkyne is reduced.
| Entry | Aryl Group (Ar) | Alcohol (R-OH) | Yield (%) | ee (%) |
| 1 | Phenyl | Methanol | 95 | 91 |
| 2 | Phenyl | Ethanol | 94 | 93 |
| 3 | Phenyl | n-Propanol | 96 | 94 |
| 4 | 4-Methoxyphenyl | Methanol | 94 | 88 |
| 5 | 4-Chlorophenyl | Methanol | 91 | 86 |
| 6 | 2-Naphthyl | Methanol | 93 | 74 |
| 7 | 3-Thienyl | Methanol | 92 | 88 |
| Conditions: Reaction performed with a chiral phosphine catalyst. Yields are for the purified, isolated product. Enantiomeric excess (ee) determined by chiral chromatography. |
Table 2: Phosphine-Catalyzed Doubly Stereoconvergent γ-Additions to Allenoates acs.org
This table presents the results of a phosphine-catalyzed reaction between racemic allenoates and racemic 1,3-oxazol-5(4H)-ones. This process is notable for its ability to control two adjacent stereocenters with high selectivity from two racemic starting materials.
| Entry | R¹ (Allenoate) | R² (Oxazolone) | dr | Yield (%) | ee (%) |
| 1 | Methyl | Benzyl (B1604629) | >20:1 | 95 | 96 |
| 2 | Ethyl | Benzyl | >20:1 | 94 | 97 |
| 3 | n-Propyl | Benzyl | >20:1 | 96 | 97 |
| 4 | Ethyl | Isopropyl | >20:1 | 96 | 97 |
| 5 | Ethyl | 4-Methoxybenzyl | >20:1 | 95 | 96 |
| 6 | Ethyl | 2-Naphthylmethyl | >20:1 | 93 | 92 |
| Conditions: Reaction catalyzed by TangPhos. Diastereomeric ratio (dr), yield, and enantiomeric excess (ee) were determined for the purified product. |
Reactivity Profiles and Mechanistic Investigations of Tert Butyl But 2 Ynoate Transformations
Cycloaddition Reactions of Tert-butyl But-2-ynoate (B8739756)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. Tert-butyl but-2-ynoate serves as a versatile building block in these transformations, participating in various cycloaddition pathways to generate a diverse array of carbo- and heterocyclic structures.
Gold-Catalyzed Formal [4π+2π]-Cycloadditions with Unactivated Nitriles
Gold catalysts have been shown to effectively mediate the formal hetero-[4π+2π]-cycloaddition of tert-butyl propiolates, including this compound, with unactivated nitriles. nih.govrsc.orgresearchgate.net This reaction provides a direct route to 6H-1,3-oxazin-6-ones, which are valuable intermediates in organic synthesis but are not readily accessible through conventional methods. nih.govrsc.orgresearchgate.net
The reaction is typically catalyzed by a gold(I) or gold(III) species. For instance, the reaction of tert-butyl hept-2-ynoate with benzonitrile (B105546) using AuCl3 as a catalyst yielded the desired 6H-1,3-oxazin-6-one, albeit in a low yield initially. rsc.org The use of a more sophisticated catalytic system, such as PPh3AuCl/AgSbF6, significantly improves the reaction efficiency. rsc.org
A postulated mechanism for this transformation involves the initial activation of the alkyne by the gold catalyst to form a π-alkyne species. researchgate.netsemanticscholar.org The nitrile then attacks this activated intermediate, leading to the formation of a nitrilium species. researchgate.netsemanticscholar.org Subsequent intramolecular attack by the carbonyl oxygen of the ester group onto the nitrilium moiety, followed by the release of a tert-butyl cation and demetalation, affords the final 6H-1,3-oxazin-6-one product. rsc.orgsemanticscholar.org
These gold-catalyzed cycloadditions are compatible with a range of tert-butyl propiolates and nitriles, including those with aliphatic and aromatic substituents. semanticscholar.org The resulting 6H-1,3-oxazin-6-ones can be further transformed into highly substituted pyridines in a one-pot sequential reaction with electron-deficient alkynes. nih.govrsc.orgresearchgate.net
Table 1: Gold-Catalyzed Cycloaddition of Tert-butyl Hept-2-ynoate with Various Nitriles
| Entry | Nitrile (R-CN) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzonitrile | 3m | 62-76 | semanticscholar.org |
| 2 | p-Methoxybenzonitrile | 3m | 62-76 | semanticscholar.org |
| 3 | p-Methylbenzonitrile | 3m | 62-76 | semanticscholar.org |
| 4 | p-Chlorobenzonitrile | 3p | 62-76 | semanticscholar.org |
| 5 | Cyclohexyl nitrile | 3q | 66-78 | semanticscholar.org |
| 6 | Cinnamonitrile | 3r | 66-78 | semanticscholar.org |
| 7 | 3-Thienyl nitrile | 3s | 66-78 | semanticscholar.org |
Organocatalytic [3+2] Cycloadditions to Access Heterocyclic Scaffolds
In addition to metal-catalyzed reactions, this compound and its derivatives can participate in organocatalytic [3+2] cycloaddition reactions to form five-membered heterocyclic scaffolds. These reactions offer a metal-free alternative for the synthesis of important heterocycles like isoxazoles and pyrrolidines. acs.orgresearchgate.net
For instance, a novel strategy for constructing 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of N-hydroxyamides and alkynes, including ester-containing alkynes, catalyzed by an organophosphine. acs.org The proposed mechanism involves a Michael addition of the N-hydroxyamide to the alkyne, activated by the phosphine (B1218219) catalyst, to form a zwitterionic intermediate which then undergoes cyclization. acs.org Mechanistic studies have highlighted the crucial role of the tert-butyl group on the N-hydroxyamides in promoting this cyclization. acs.org
Similarly, asymmetric [3+2] cycloadditions have been developed to access chiral heterocyclic frameworks. For example, the reaction of vinyldiazo compounds with allenamides, catalyzed by a gold(I) complex, can produce cyclopentene (B43876) derivatives. scispace.com While this specific example does not use this compound directly, it demonstrates the potential of [3+2] cycloadditions for constructing complex cyclic systems. The nature of the ester substituent on the vinyldiazo compound was found to have minimal impact on the reaction outcome. scispace.com
Role of Substituents on Reaction Outcome and Regioselectivity
The substituents on both the this compound analogue and the reacting partner play a critical role in determining the outcome and regioselectivity of cycloaddition reactions.
In the gold-catalyzed [4π+2π]-cycloadditions with nitriles, the electronic nature of the substituents on the benzonitrile ring influences the reaction yield. semanticscholar.org Both electron-donating (e.g., OMe, Me) and electron-withdrawing (e.g., CO2Me, Cl) groups on the para position of benzonitrile afford the desired cycloadducts in satisfactory yields (62-76%). semanticscholar.orgrsc.org This suggests a broad substrate scope with respect to the nitrile component. The reaction is also compatible with various substituents on the propiolate, including aliphatic, alkenyl, and aryl groups, which generally lead to good yields of the corresponding 6H-1,3-oxazin-6-ones. semanticscholar.org
In the context of one-pot pyridine (B92270) synthesis, the reaction of tert-butyl hept-2-ynoate and benzonitrile with unsymmetrical alkynes showed excellent or high regioselectivity. rsc.org For example, the reaction with terminal alkynes bearing electron-withdrawing groups like COOMe and COPh resulted in single regioisomers in high yields. rsc.org However, with n-butyl propiolate, a mixture of two inseparable isomers was obtained. rsc.org
In organocatalytic [3+2] cycloadditions, the substituents can have a profound effect. For the synthesis of isoxazoles from N-hydroxyamides and alkynes, the presence of a tert-butyl group on the nitrogen of the hydroxyamide was found to be critical for the reaction to proceed. acs.org The reaction was completely inhibited when a substrate with a free NH group was used. acs.org
Isomerization and Rearrangement Pathways of this compound Analogues
Beyond cycloadditions, this compound and its analogues can undergo isomerization and rearrangement reactions, often under catalytic conditions, to provide access to other valuable chemical structures.
Alkyne-Allene Isomerizations under Catalytic Conditions
The isomerization of internal alkynes to allenes is a significant transformation in organic synthesis, as allenes are versatile intermediates. thieme-connect.comnih.gov This isomerization can be achieved under various catalytic conditions.
Phase-transfer catalysis offers a mild and operationally simple method for alkyne-to-allene isomerization. thieme-connect.com For example, using a quaternary ammonium (B1175870) salt like tetrahexylammonium (B1222370) bromide (THAB) as a promoter and a base like potassium hydroxide (B78521) (KOH), 1,3-diarylalkynes can be effectively converted to the corresponding allenes. thieme-connect.com The basicity of the inorganic salt and the choice of solvent were found to be crucial for the reaction's success. thieme-connect.com
Transition metal complexes, particularly those of iridium, have also been shown to catalyze the isomerization of internal alkynes to allenes. nih.gov The proposed mechanism for this metal-promoted isomerization can proceed through either a metal hydride insertion-elimination pathway or a π-allyl mechanism involving C-H bond activation at the propargylic position. nih.gov Deuterium (B1214612) labeling experiments have provided support for a mechanism involving the activation of a C-H bond. nih.gov
Furthermore, gold catalysts, often used for activating alkynes, can also facilitate alkyne-allene isomerization as part of a tandem reaction sequence. For example, a gold-catalyzed asymmetric isomerization of a chiral propargylic alcohol to a chiral allene (B1206475) intermediate has been reported, which then undergoes a subsequent cyclization. nih.gov
Intramolecular Cyclization and Rearrangement Processes
Derivatives of this compound can undergo intramolecular cyclization and rearrangement reactions to form various cyclic structures. These reactions can be promoted by acids, bases, or metal catalysts.
For instance, tert-butyl 3-oxopent-4-ynoates, which are β-ketoesters, can undergo silver(I)-catalyzed π-cyclizations. researchgate.net Depending on the reaction conditions, these cyclizations can proceed via a 6-endo-dig pathway to yield 3,6-diaryl-4-hydroxy-2-pyrones or a 5-exo-dig pathway to form (Z)-isomers. researchgate.net
Base-catalyzed intramolecular cyclizations are also known. For example, N-Boc-N-propargylenamines, which can be derived from propargylamine (B41283) and β-ketoesters, undergo intramolecular cyclization in the presence of a base like potassium tert-butoxide (t-BuOK) to form pyrrole (B145914) derivatives. semanticscholar.org
Furthermore, thermal rearrangements of related structures have been observed. For example, the thermal rearrangement of a 19-membered azoxybenzocrown ether derivative can lead to the formation of an intramolecular ester, demonstrating a complex rearrangement pathway. nih.gov While not directly involving this compound, this illustrates the potential for rearrangement in complex molecules containing similar functional groups.
Additions to the Alkyne Moiety
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the tert-butyl ester group, which polarizes the carbon-carbon triple bond, making it susceptible to various addition reactions.
Nucleophilic Addition Reactions
The polarized alkyne moiety of this compound readily undergoes nucleophilic attack. These reactions, often in a conjugate or Michael addition fashion, are fundamental to its synthetic utility. rug.nl A variety of nucleophiles, including amines, can add to the triple bond. For instance, the reaction with amines leads to the formation of enamine derivatives. smolecule.com
Organocatalytic conjugate addition reactions have also been explored. For example, the enantioselective addition of N-Boc-protected hydroxylamine (B1172632) to related α,β-unsaturated esters has been achieved using diphenylprolinol catalysts, highlighting the potential for stereocontrolled additions to similar activated alkynes. orgsyn.org
Electrophilic Activation and Addition Sequences
While less common than nucleophilic additions, the alkyne can be activated by electrophiles, initiating addition sequences. This can involve the formation of a more reactive intermediate that is then trapped by a nucleophile. For example, the reaction of ethyl but-2-ynoate with lithium iodide and acetic acid results in the formation of (Z)-ethyl 3-iodobut-2-enoate, demonstrating an electrophilic addition of iodine across the triple bond. rug.nl
Furthermore, the activation of related unsaturated esters can be achieved using trichloroacetimidates under mild conditions, which avoids the decomposition often seen with strong acids. researchgate.netnih.gov
Catalytic Functionalization of C(sp)-H Bonds
The terminal C(sp)-H bond of the but-2-ynoate system is a key site for functionalization through various catalytic methods. Cobalt-catalyzed C(sp3)–H alkenylation of benzyl (B1604629) thioamide derivatives with but-2-ynoate esters has been reported, demonstrating the utility of this compound in C-C bond-forming reactions. rsc.orgresearchgate.net These reactions often proceed with high regioselectivity and can be performed under mild conditions. rsc.orgresearchgate.net
Mechanistic proposals for such transformations often involve the initial coordination of the catalyst to a directing group on the substrate, followed by C-H activation to form a metallacycle intermediate. rsc.org Subsequent migratory insertion of the alkyne and reductive elimination or protonolysis yields the final product. rsc.orgresearchgate.net
Mechanistic Elucidation via Experimental Kinetic Studies
Experimental kinetic studies are crucial for understanding the mechanisms of reactions involving this compound. Kinetic analysis can help to determine the rate-determining step and the influence of various reaction parameters. For instance, in related rhodium-catalyzed carbene transfer reactions, kinetic studies, including the determination of reaction order, have been used to support a proposed mechanism where the carbene insertion is the rate-limiting step. chinesechemsoc.org
Deuterium labeling studies are another powerful experimental tool. In the context of C-H functionalization, deuterium exchange experiments can reveal whether the C-H bond cleavage is reversible or irreversible. nih.gov For example, the complete replacement of deuterium atoms at the ortho positions of an N-iminopyridinium ylide with hydrogen in the absence of an alkyne coupling partner indicated a reversible C-H activation step. nih.gov
Computational Mechanistic Studies of Reaction Pathways
Computational methods, particularly density functional theory (DFT), have become indispensable for elucidating the detailed mechanisms of reactions involving compounds like this compound. lpnu.uaresearchgate.net These studies provide insights into reaction pathways, the structures of intermediates and transition states, and the energetics of the reaction.
For example, DFT calculations have been used to study the [3+2] cycloaddition reactions of nitrones with alkenes, providing a theoretical basis for understanding the observed regio- and stereoselectivity. lpnu.ua In the context of transition-metal-catalyzed reactions, computational studies can help to rationalize the observed product distribution and the role of the catalyst. rsc.org For instance, in a nickel-catalyzed C(sp3)-H arylation, DFT calculations suggested that the C-H metalation step is likely the rate-determining step. rsc.org
Transition State Characterization and Energy Barrier Calculations
A key aspect of computational mechanistic studies is the characterization of transition states and the calculation of activation energy barriers. nih.gov This information is critical for predicting the feasibility and selectivity of a reaction pathway. For instance, in a rhodium-catalyzed asymmetric carbene B-H bond insertion reaction, DFT calculations were used to compare the energy barriers of the desired insertion pathway and a competing β-hydride migration pathway. The calculations showed a higher energy barrier for the side reaction, which was consistent with the experimental observation that the desired product was formed preferentially. chinesechemsoc.org
Furthermore, the energy difference between transition states leading to different stereoisomers can be calculated to predict the enantioselectivity of a reaction. In the aforementioned rhodium-catalyzed reaction, the calculated free-energy barrier for the transition state leading to the major enantiomer was significantly lower than that for the minor enantiomer, explaining the high enantioselectivity observed experimentally. chinesechemsoc.org Similarly, in a dual photoredox/nickel-catalyzed three-component carboarylation of alkenes, DFT calculations indicated that the radical addition to the nickel(II) center is the stereodetermining step. nih.govsci-hub.se
Table of Reaction Parameters from Computational Studies
| Reaction Type | System Studied | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Carbene B-H Insertion | Rh(I)-catalyzed reaction with a diazoacetate | DFT | Activation Energy (Insertion) | 12.5 | chinesechemsoc.org |
| Carbene B-H Insertion | Rh(I)-catalyzed reaction with a diazoacetate | DFT | Activation Energy (β-Hydride Migration) | 17.4 | chinesechemsoc.org |
| Carbene B-H Insertion | Rh(I)-catalyzed reaction with a diazoacetate | DFT | Free-Energy Barrier Difference (Enantiomers) | 5.7 | chinesechemsoc.org |
| Radical Addition | tert-butyl radical to Ni(II) complex | UB3LYP-D3(BJ)/def2-SVP-CPCM(THF) | Activation Energy | 5.8 | nih.gov |
| Reductive Elimination | From Ni(III) complex | UB3LYP-D3(BJ)/def2-SVP-CPCM(THF) | Activation Energy | 10.1 | nih.gov |
| Giese Addition | tert-butyl radical to methyl acrylate (B77674) | UB3LYP-D3(BJ)/def2-SVP-CPCM(THF) | Activation Energy | 8.6 | nih.gov |
| Radical Addition/Ring Opening | Radical addition to a cyclopropyl-substituted alkene | DFT | Activation Energy | 12.9 | nih.gov |
| Winstein Rearrangement | Allylic azide (B81097) isomerization | SMD(CHCl3)/M06-2X/6-311+G(2df,p) | Free Energy of Activation | Varies with substrate | nih.gov |
Influence of Catalysts and Reagents on Reaction Mechanism
The reaction mechanism of transformations involving this compound is profoundly influenced by the choice of catalysts and reagents. These external agents can dictate the reaction pathway, control stereoselectivity, and enable otherwise inaccessible transformations. Detailed studies have illuminated how transition metal catalysts and specific reagents activate the substrate and guide it toward desired products.
Gold-Catalyzed Cycloadditions:
Gold catalysts, particularly in combination with phosphine ligands, have proven effective in mediating formal [4π + 2π]-cycloadditions between tert-butyl propiolate derivatives and unactivated nitriles. rsc.orgrsc.org These reactions yield 6H-1,3-oxazin-6-ones, which are valuable heterocyclic scaffolds. rsc.orgrsc.org The mechanism is thought to involve the activation of the alkyne by the gold catalyst.
Initial screening of catalysts revealed that simple gold salts like AuCl₃ provide low yields. However, a cationic gold(I) complex, generated in situ from a gold(I) chloride precursor (such as P(t-Bu)₂(o-biphenyl)AuCl) and a silver salt (AgSbF₆), is highly effective. rsc.org The ligand plays a crucial role; bulky phosphine ligands are essential for achieving high yields. The reaction is sensitive to the solvent, with chlorobenzene (B131634) being more effective than toluene (B28343) or 1,4-dioxane. rsc.org
The proposed mechanism involves the coordination of the gold catalyst to the alkyne of the this compound derivative, which increases its electrophilicity. This activation facilitates the nucleophilic attack of the nitrile nitrogen onto the alkyne, leading to a vinylgold intermediate. Subsequent intramolecular cyclization and catalyst regeneration afford the 6H-1,3-oxazin-6-one product.
The generality of this transformation has been explored with various propiolate derivatives and nitriles. For instance, tert-butyl hept-2-ynoate undergoes successful cycloaddition with a range of substituted benzonitriles. rsc.orgrsc.org
| Entry | R in Propiolate | Nitrile (R') | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | n-Pentyl | Benzonitrile | P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | C₆H₅Cl | 82 | rsc.org |
| 2 | Isopropyl | Benzonitrile | P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | DCE | 77 | rsc.org |
| 3 | Cyclopropyl | Benzonitrile | P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | DCE | 85 | rsc.org |
| 4 | Phenyl | Benzonitrile | P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | DCE | 65 | rsc.org |
| 5 | n-Pentyl | 4-Methoxybenzonitrile | P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | DCE | 76 | rsc.orgrsc.org |
| 6 | n-Pentyl | 4-Chlorobenzonitrile | P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | DCE | 62 | rsc.orgrsc.org |
Ruthenium-Catalyzed Hydrogenation:
In the realm of selective hydrogenation, ruthenium catalysts have demonstrated significant influence on reaction outcomes for related α,β-unsaturated esters. For example, a Cp-Ruthenium(II) complex has been utilized for the highly selective hydrogenation of butyl sorbate (B1223678) to butyl cis-hex-3-enoate. researchgate.net The catalyst, [CpRu(butyl sorbate)]Tf, directs the hydrogenation to a specific double bond, showcasing the catalyst's control over chemoselectivity. Although this example does not use this compound directly, the principles of catalyst-controlled selective reduction of conjugated systems are directly applicable. The mechanism involves the coordination of the diene system to the ruthenium center, followed by hydrogen delivery to a specific position, leading to the observed high selectivity for the cis-product. researchgate.net
Influence of Co-Catalysts and Reagents:
The addition of specific reagents or co-catalysts can dramatically alter reaction rates and mechanisms. A notable example is the "copper iodide effect" observed in olefin cross-metathesis reactions mediated by the Grubbs-2 catalyst. nih.govacs.org While these studies often use acrylates rather than ynoates, they highlight an important principle. The addition of catalytic amounts of copper(I) iodide (CuI) to Grubbs-2 catalyzed reactions has been shown to enhance reaction rates and yields, particularly for challenging substrates. acs.org The precise mechanism of the CuI effect is not fully elucidated, but it is proposed that CuI may facilitate the dissociation of the phosphine ligand from the ruthenium center, thereby accelerating the catalytic cycle.
Furthermore, certain reagents are employed to generate the active catalyst in situ. For instance, in some indolization reactions, tert-butyl iodide is used as a source of anhydrous hydrogen iodide (HI). researchgate.net The HI generated then acts as both a Brønsted acid catalyst and a reducing agent to facilitate the cyclization. This demonstrates how a seemingly simple reagent can be crucial in initiating the catalytic cycle and defining the reaction pathway. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies in Research on Tert Butyl But 2 Ynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment.chemicalbook.comchemicalbook.comuni.luchemscene.comresearchgate.netnanalysis.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like tert-butyl but-2-ynoate (B8739756). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For tert-butyl but-2-ynoate, the ¹H NMR spectrum is characteristically simple, reflecting the molecule's structure.
A prominent singlet is observed for the nine equivalent protons of the tert-butyl group. Another key signal corresponds to the three protons of the methyl group attached to the alkyne. The integration of these signals confirms the ratio of the different types of protons in the molecule.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -(C(CH₃)₃) |
| ~1.95 | Singlet | 3H | -C≡C-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. chemicalbook.comdocbrown.infodocbrown.info
The spectrum typically shows signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the two sp-hybridized carbons of the alkyne, the methyl carbon attached to the alkyne, and the carbonyl carbon of the ester group. The chemical shift of the carbonyl carbon is characteristically downfield.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~3.5 | -C≡C-C H₃ |
| ~27.9 | -C(C H₃)₃ |
| ~73.9 | -C ≡C-CH₃ |
| ~81.7 | -O-C (CH₃)₃ |
| ~85.2 | -C≡C -CH₃ |
| ~152.9 | >C =O |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
For more complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed.
2D NMR Spectroscopy : Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds). For this compound, HMBC would show correlations between the tert-butyl protons and the quaternary carbon and the carbonyl carbon, as well as between the methyl protons and the two alkyne carbons, confirming the connectivity. nanalysis.com
Variable Temperature NMR (VT-NMR) : This technique is used to study dynamic processes within a molecule, such as conformational changes or chemical exchange. fu-berlin.deresearchgate.netresearchgate.netsemanticscholar.org While this compound is a relatively rigid molecule, VT-NMR could be used to study its interactions with other molecules or its behavior at different temperatures.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.chemicalbook.comchemscene.compearson.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the carbonyl (C=O) stretching of the ester group. The carbon-carbon triple bond (C≡C) of the alkyne also gives rise to a characteristic, though typically weaker, absorption. The C-H stretching vibrations of the alkyl groups are also present. researchgate.netresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Medium-Weak | C≡C stretch (alkyne) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1260, ~1150 | Strong | C-O stretch (ester) |
| ~2980-2870 | Medium | C-H stretch (alkyl) |
Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., thin film, solution).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.chemicalbook.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (140.18 g/mol ). uni.luchemscene.com A prominent fragment ion is typically observed at m/z 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺. researchgate.netdocbrown.info This is often the base peak in the spectrum. Other fragment ions may arise from the loss of the tert-butoxy (B1229062) group or other cleavage pathways. pearson.comacs.orgresearchgate.netacdlabs.com
Table 4: Expected Key Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment |
| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) |
| 85 | [M - C(CH₃)₃]⁺ |
| 57 | [(CH₃)₃C]⁺ (tert-butyl cation) |
| 41 | [C₃H₅]⁺ |
Note: The relative intensities of the fragment ions can provide further structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds. In the context of this compound and its derivatives, ESI-MS provides valuable insights into reaction products and intermediates.
In studies involving the synthesis of complex molecules derived from this compound precursors, ESI-MS is frequently employed for high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the synthesized compounds. For instance, in the synthesis of tert-butyl (E)-4-(3,6-dimethyl-2-(quinolin-8-ylcarbamoyl)phenyl)but-2-enoate, a derivative of this compound, ESI-MS was used to determine the accurate mass of the product. The analysis was performed using a Bruker Daltonics MicroTOF Q-II instrument with electrospray ionization. The experimentally found mass-to-charge ratio ([M+H]+) of 417.2198 was in close agreement with the calculated value of 417.2173 for the molecular formula C26H29N2O3, confirming the successful synthesis of the target molecule. rsc.org
ESI-MS is also instrumental in monitoring the progress of reactions. For example, in the copper-promoted synthesis of 3-(phenylamino)but-2-enoate, ESI-MS in the positive ion mode was used to track the reactant, product, and potential intermediates. uvic.ca This real-time analysis provides crucial information about the reaction mechanism. uvic.ca Similarly, liquid chromatography-mass spectrometry (LC-MS) systems equipped with an electrospray source are routinely used to analyze reaction mixtures and purify products. uchicago.edu For instance, the synthesis of various vinylogous urethanes and their subsequent reactions have been monitored using an Agilent 1100 series LC/MSD system with an ESI source. uchicago.edu
The ionization process in ESI often involves the formation of protonated molecules [M+H]+ or adducts with other ions present in the solvent, such as sodium [M+Na]+. researchgate.net In some cases, particularly with polar solvents like methanol, solvent adduct ions such as [M + CH3OH + H]+ may be observed. nih.gov The fragmentation of these ions in the mass spectrometer, often induced by collision-induced dissociation (CID), provides further structural information. For example, the unimolecular chemistry of protonated di-n-butyl sulfate (B86663) has been studied by observing the fragmentation patterns of its ESI-generated ions. nih.gov
Interactive Data Table: ESI-MS Data for a this compound Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | tert-butyl (E)-4-(3,6-dimethyl-2-(quinolin-8-ylcarbamoyl)phenyl)but-2-enoate | rsc.org |
| Mass Spectrometer | Bruker Daltonics MicroTOF Q-II | rsc.org |
| Ionization Mode | Electrospray Ionization (ESI) | rsc.org |
| Ion Detected | [M+H]+ | rsc.org |
| Calculated m/z | 417.2173 | rsc.org |
| Found m/z | 417.2198 | rsc.org |
X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation
In the study of derivatives of this compound, single-crystal X-ray diffraction has been used to elucidate their molecular structures. For example, the crystal structure of tert-butyl (E)-4-(3,6-dimethyl-2-(quinolin-8-ylcarbamoyl)phenyl)but-2-enoate was determined using a Bruker SMART APEX II CCD diffractometer. rsc.org A suitable single crystal for the analysis was obtained by slow evaporation of a chloroform/hexane solution of the compound. rsc.org The resulting data provided an ORTEP (Oak Ridge Thermal Ellipsoid Plot) view of the molecule, showing the spatial arrangement of the atoms and their thermal vibrations. rsc.org
The process of obtaining a crystal suitable for X-ray diffraction can be challenging and often involves screening various solvents and crystallization conditions. In the case of the aforementioned derivative, slow evaporation was the chosen method. rsc.org
Interactive Data Table: Crystal Data for a this compound Derivative
| Parameter | Description | Reference |
|---|---|---|
| Compound | tert-butyl (E)-4-(3,6-dimethyl-2-(quinolin-8-ylcarbamoyl)phenyl)but-2-enoate | rsc.org |
| Diffractometer | Bruker SMART APEX II CCD | rsc.org |
| Radiation | Mo Kα (λ = 0.71073 Å) | rsc.org |
| Crystal Growth | Slow evaporation from chloroform/hexane | rsc.org |
| Data Representation | ORTEP view at 50% ellipsoidal probability | rsc.org |
Complementary Spectroscopic Techniques for Specialized Analyses
UV-Photoelectron Spectroscopy (UV-PES)
UV-Photoelectron Spectroscopy (UV-PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon interaction with ultraviolet radiation. This information can be used to determine the energies of the molecular orbitals.
While direct UV-PES studies on this compound were not found in the provided search results, the principles of the technique can be applied to understand its electronic structure. The UV-Vis absorption spectrum, a related technique, provides information about electronic transitions between molecular orbitals. For instance, in a study of tyrosine-coumarin polymers, the UV-Vis spectra revealed broad absorption bands in the 250-400 nm range, corresponding to electronic transitions within the molecule. acs.org The position of these absorption peaks can be influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. acs.org For example, a red shift (shift to longer wavelength) was observed with increasing solvent polarity, and the presence of a tert-butyl group, an electron donor, also influenced the absorption characteristics. acs.org
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret UV-Vis spectra. mdpi.com These calculations can provide information on excitation energies, absorption wavelengths, and the molecular orbitals involved in the electronic transitions. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals. ethernet.edu.et It is a highly sensitive method for studying the formation and behavior of radical intermediates in chemical reactions.
Although no direct EPR studies on this compound were found in the search results, EPR spectroscopy is a relevant technique for investigating potential radical pathways in reactions involving this compound. For instance, in polymerization reactions, EPR can be used to identify and characterize the radical species that propagate the polymer chain. amolf.nl
The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help to identify the specific radical species present. researchgate.net The instrumental parameters, such as microwave power, modulation frequency, and temperature, are carefully controlled to obtain optimal spectra. researchgate.netcopernicus.org In some applications, spin traps are used to convert short-lived radicals into more stable radical adducts that are more easily detected by EPR. researchgate.net
Theoretical and Computational Chemistry Studies on Tert Butyl But 2 Ynoate Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure, stability, and thermodynamic properties of tert-butyl but-2-ynoate (B8739756). These calculations solve approximations of the Schrödinger equation for the molecular system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. It offers a good balance between accuracy and computational cost, making it suitable for a range of applications. For a molecule like tert-butyl but-2-ynoate, DFT calculations, often using functionals like B3LYP, can be employed to determine optimized geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). lpnu.uamdpi.comnih.gov
DFT studies on related organic molecules, such as derivatives of quinoline (B57606) and peptoids, have successfully predicted molecular structures and have been used to analyze charge distribution patterns. mdpi.comresearchgate.net For instance, in studies of peptoids, DFT calculations at the B3LYP/6-311G(d,p) level were used to predict spectral data and evaluate the reactivity and stability of the molecules through frontier molecular orbital analysis. mdpi.com Similar investigations on this compound would elucidate the influence of the ester and alkyne functionalities on its electronic landscape and reactivity. The MEP, for example, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting its behavior in chemical reactions. lpnu.ua
Table 1: Representative DFT-Calculated Parameters for a Generic Ester System Note: This table is illustrative of the data that would be obtained from a DFT study, as specific studies on this compound are not prevalent in the cited literature.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability and electronic excitation energy. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
| C=O Vibrational Freq. | ~1750 cm⁻¹ (scaled) | Correlates with experimental IR spectra for structural confirmation. mdpi.com |
| C≡C Vibrational Freq. | ~2240 cm⁻¹ (scaled) | Correlates with experimental IR spectra for the alkyne group. |
High-Level Ab Initio Methods (e.g., Coupled-Cluster Theory)
For more accurate energy calculations, high-level ab initio methods such as Coupled-Cluster (CC) theory, particularly CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard." While computationally expensive, they provide highly reliable energetic data. Often, a combined approach is used where geometries are optimized at a less expensive level, like DFT, and then single-point energy calculations are performed using CCSD(T). nih.govresearchgate.net
In a systematic theoretical study on the pyrolysis of a related compound, tert-butyl tert-butanethiosulfinate, researchers used methods such as CCSD(T)/cc-pV(D+d)Z//B3LYP/6-311++G(2d,2p) to investigate the decomposition pathways. nih.govresearchgate.net This level of theory provides a very accurate potential energy surface, which is crucial for understanding reaction mechanisms and calculating reaction rates. nih.gov For this compound, CCSD(T) calculations would provide benchmark values for its heat of formation, bond dissociation energies, and the activation energies of its potential reactions.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions. By locating and characterizing the energies of reactants, products, transition states (TS), and intermediates, a detailed mechanistic picture can be constructed.
For this compound, this modeling could explore various reactions, such as cycloadditions, rearrangements, or decomposition. Theoretical studies on the [3+2] cycloaddition of other nitrones, for example, have used DFT to investigate the regio- and stereoselectivity by calculating the activation energies for different possible reaction channels. lpnu.ua The analysis of the energy landscape reveals the most favorable reaction pathway, distinguishing between kinetically and thermodynamically controlled products. researchgate.net Similarly, investigations into the thermal decomposition of related tert-butyl compounds have identified primary and secondary pyrolysis reactions by mapping out the corresponding transition states and intermediates. nih.govresearchgate.net Such an analysis for this compound would predict its thermal stability and likely decomposition products.
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and validation of experimental results. Calculations can provide theoretical values for NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have shown excellent correlation between calculated and experimental NMR and IR spectra for a wide variety of organic molecules. nih.govmdpi.com For instance, the calculated vibrational frequencies for amino derivatives of ethyl acetoacetate (B1235776) confirmed the existence of specific conformers. researchgate.net While detailed computational spectroscopic studies on this compound are not prominent, experimental ¹H and ¹³C NMR data have been reported for a closely related derivative, tert-butyl 4-hydroxy-4-(4-methoxyphenyl)but-2-ynoate. nih.gov A computational study on this or the parent compound would involve calculating nuclear shielding constants to predict chemical shifts, which could then be compared with experimental values to confirm structural assignments. nih.gov
Table 2: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data Note: Experimental data is for a related derivative, tert-butyl 4-hydroxy-4-(4-methoxyphenyl)but-2-ynoate nih.gov. Calculated data is hypothetical for this compound to illustrate the application.
| Parameter | Experimental Value (Derivative) nih.gov | Typical Calculated Value (Parent) |
| ¹H NMR (tert-butyl) | 1.50 ppm (s, 9H) | 1.48 ppm |
| ¹³C NMR (tert-butyl C) | 28.0 ppm | 27.9 ppm |
| ¹³C NMR (quaternary C) | 83.9 ppm | 83.5 ppm |
| ¹³C NMR (C=O) | 152.6 ppm | 153.0 ppm |
| IR (C≡C stretch) | 2237 cm⁻¹ | 2245 cm⁻¹ |
| IR (C=O stretch) | 1707 cm⁻¹ | 1715 cm⁻¹ |
Conformation Analysis and Stereochemical Insights from Computational Studies
The three-dimensional structure and conformational flexibility of a molecule are key to its reactivity and interactions. Computational studies can explore the potential energy surface related to bond rotations to identify stable conformers and the energy barriers between them. The bulky tert-butyl group in this compound is expected to significantly influence its conformational preferences due to steric hindrance.
Computational analysis on other molecules containing tert-butyl groups, such as 3-(tert-butyl)cyclohexanone, has been used to understand how this group dictates the stereochemical outcome of reactions. For this compound, a conformational search would likely focus on the rotation around the C-O single bond of the ester group. By calculating the relative energies of different dihedral angles, the most stable conformation (e.g., s-cis vs. s-trans) and the rotational energy barrier can be determined. These insights are crucial for understanding how the molecule presents itself to incoming reactants. researchgate.net
Application of Reaction Rate Theories (e.g., RRKM Theory) to Decomposition Processes
For unimolecular reactions, such as thermal decomposition, the potential energy surface data obtained from quantum chemical calculations can be used in conjunction with statistical rate theories to predict reaction rate constants. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a prominent example used for this purpose. nih.govresearchgate.net
RRKM theory calculates the microcanonical rate constant as a function of energy, which can then be used to determine the temperature- and pressure-dependent rate constants for a given reaction step. A detailed computational study on the pyrolysis of tert-butyl tert-butanethiosulfinate successfully used RRKM theory to calculate the rate constants for its primary and secondary decomposition pathways. nih.govresearchgate.netresearchgate.net The study reported a low-pressure limit rate constant for the primary decomposition leading to tert-butanethiosulfoxylic acid and 2-methylpropene as k(1)(0) = 4.67 × 10⁻⁶T⁻⁴·⁶⁷ exp(−11.64 kcal mol⁻¹/RT) cm³ mol⁻¹ s⁻¹ over a temperature range of 500–800 K. nih.govresearchgate.net A similar application of RRKM theory to the decomposition of this compound would provide invaluable kinetic data, predicting its stability at various temperatures and the dominant decomposition channels.
Applications of Tert Butyl But 2 Ynoate and Its Derivatives in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures and Natural Product Synthesis
The butynoate framework is a powerful tool for constructing complex molecules, including natural product scaffolds. The alkyne functionality provides a locus for a variety of carbon-carbon bond-forming reactions, enabling the assembly of intricate cyclic and polycyclic systems.
A notable application is in the synthesis of precursors for the surugatoxin (B1226930) alkaloids. In a synthetic route towards these complex natural products, a derivative of but-2-ynoic acid, specifically (E)-4-((tert-Butoxycarbonyl)amino)but-2-en-1-yl But-2-ynoate (B8739756), was utilized as a key substrate. acs.org This molecule, containing both an alkene and the but-2-ynoate alkyne, undergoes a cobalt-mediated intramolecular Pauson-Khand reaction. acs.org This powerful transformation constructs a cyclopenta[c]furan core, which is a central structural motif in the target alkaloids. acs.org The reaction involves the complexation of the cobalt carbonyl to the alkyne, followed by an intramolecular cyclization with the alkene, and subsequent carbon monoxide insertion to form the bicyclic enone system. acs.org This example highlights the utility of the but-2-ynoate unit as a compact, four-carbon building block for forging complex molecular architectures.
Precursor to Diverse Heterocyclic Compounds
Tert-butyl but-2-ynoate is an effective precursor for synthesizing a range of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Its electron-deficient triple bond readily participates in cyclization and cycloaddition reactions.
Gold-catalyzed reactions have opened a direct pathway from tert-butyl propiolate derivatives to 6H-1,3-oxazin-6-ones, which are valuable synthetic intermediates that are not easily made by other methods. These reactions proceed via a formal hetero-[4π + 2π]-cycloaddition of the propiolate with a nitrile. This transformation is applicable to a variety of tert-butyl propiolates and nitriles, providing the corresponding oxazinones in good yields.
This methodology has been extended to a one-pot, gold-catalyzed synthesis of highly substituted pyridines. The process begins with the formation of the 6H-1,3-oxazin-6-one intermediate. Without isolation, an electron-deficient alkyne is added to the reaction mixture. The oxazinone then undergoes a Diels-Alder reaction with inverse electron demand, followed by the extrusion of carbon dioxide (CO2) to afford the final pyridine (B92270) product.
Table 1: Gold-Catalyzed Synthesis of 6H-1,3-oxazin-6-ones from Tert-butyl Propiolates and Nitriles
| Propiolate Substrate (1) | Nitrile Substrate (2) | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| tert-butyl hept-2-ynoate | Benzonitrile (B105546) | P(t-Bu)₂ (o-biphenyl)AuCl/AgSbF₆ | 1,2-Dichloroethane | 70 | 85 |
| tert-butyl hept-2-ynoate | 4-Methoxybenzonitrile | P(t-Bu)₂ (o-biphenyl)AuCl/AgSbF₆ | 1,2-Dichloroethane | 70 | 83 |
| tert-butyl hept-2-ynoate | 4-Chlorobenzonitrile | P(t-Bu)₂ (o-biphenyl)AuCl/AgSbF₆ | 1,2-Dichloroethane | 70 | 80 |
| tert-butyl hept-2-ynoate | Acetonitrile | P(t-Bu)₂ (o-biphenyl)AuCl/AgSbF₆ | 1,2-Dichloroethane | 70 | 60 |
| tert-butyl 3-phenylpropiolate | Benzonitrile | P(t-Bu)₂ (o-biphenyl)AuCl/AgSbF₆ | 1,2-Dichloroethane | 70 | 90 |
Data sourced from Chemical Science.
Isoxazoles are another important class of heterocycles accessible from this compound. The primary method for their synthesis is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. Nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation.
In this process, the electron-deficient alkyne of this compound serves as a dipolarophile, reacting with the in situ-generated nitrile oxide dipole. This cycloaddition typically proceeds with high regioselectivity to yield fully substituted isoxazoles. For example, a three-component reaction involving a copper carbene, tert-butyl nitrite (B80452), and a β-keto ester can generate a nitrile oxide intermediate that subsequently undergoes a [3+2] cycloaddition to form isoxazole (B147169) derivatives. rsc.org Other methods involve the direct reaction of alkynes with stable or in situ-generated nitrile oxides under various catalytic conditions. nih.govrsc.org
Role in Protecting Group Chemistry for Alcohols and Carboxylic Acids
The tert-butyl group is a cornerstone of protecting group strategy in modern organic synthesis, particularly for carboxylic acids and alcohols. The tert-butyl ester moiety within this compound exemplifies this utility. This group is highly valued for its chemical stability under a wide range of conditions where many other ester groups would be cleaved.
Specifically, tert-butyl esters are robust and unreactive towards nucleophiles, organometallic reagents, and basic conditions, such as saponification. This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected carboxylic acid.
The removal of the tert-butyl protecting group is typically achieved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or with hydrochloric acid, efficiently cleaves the ester to reveal the free carboxylic acid. chemicalbook.com This selective deprotection under specific acidic conditions, while maintaining stability to a broad spectrum of other reagents, makes the tert-butyl ester a versatile and frequently employed protecting group in multi-step synthesis.
Monomer in Polymerization Research
In polymer chemistry, monomers containing tert-butyl ester groups are of significant interest. While the polymerization of tert-butyl acrylate (B77674) and tert-butyl methacrylate (B99206) is widespread, the use of acetylenic esters like this compound is a more specialized field.
Free-radical polymerization is a fundamental method for creating a vast array of polymeric materials. Monomers such as tert-butyl acrylate are extensively used to produce polymers like poly(tert-butyl acrylate), which serves as a precursor to poly(acrylic acid). chemicalbook.com The polymerization of these vinyl esters can be controlled to influence the stereochemistry of the resulting polymer. researchgate.netacs.org For instance, free radical polymerization of vinyl esters in certain fluorinated alcohols can lead to polymers with high syndiotacticity or heterotacticity. researchgate.netacs.org
The polymerization of alkynes, including acetylenic esters like this compound, via free-radical pathways is less common and mechanistically distinct from the polymerization of alkenes. The reactivity of the carbon-carbon triple bond differs significantly from that of a double bond, often leading to more complex polymer structures or requiring different initiation methods. While extensive research details the free-radical polymerization of related vinyl esters, such as vinyl acetate (B1210297) and vinyl propionate, rsc.orgrsc.org the direct free-radical polymerization of this compound is not as broadly documented and represents a niche area of polymer science.
Copolymerization Strategies
Copolymerization offers a powerful method to tailor the properties of polymers derived from this compound by incorporating other monomer units. This approach allows for the creation of materials with a wide range of characteristics, blending the properties of the individual monomers.
One notable strategy involves the hybrid copolymerization of monomers with different polymerization mechanisms, such as the concurrent vinyl-addition and ring-opening copolymerization. For instance, the copolymerization of tert-butyl methacrylate (BMA), a vinyl monomer, with ethylene (B1197577) oxide (EO), a cyclic monomer, can be achieved using an organocatalyst like t-BuP4. mdpi.com This process can lead to the formation of statistical copolymers. mdpi.com During such a reaction, transesterification of the tert-butyl group can occur, which introduces further complexity and functionality into the final polymer structure. mdpi.com
The resulting copolymers from these strategies can have potential applications in various fields. For example, copolymers of ethylene oxide and tert-butyl methacrylate have been investigated as solid polymer electrolytes for lithium-ion batteries. mdpi.com The composition and architecture of these copolymers can be controlled to optimize properties like ionic conductivity. mdpi.com
Data from a study on the hybrid copolymerization of EO and BMA is presented below:
| Monomer Feed Ratio (EO:BMA) | Polymer Composition (EO:BMA:bPEO) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| 100:50 | 38:50:12 | 12,300 | 1.35 |
| 100:100 | 45:100:15 | 18,500 | 1.42 |
| 100:200 | 55:200:20 | 25,800 | 1.51 |
| bPEO refers to benzyl (B1604629) poly(ethylene oxide) methacrylate units formed via transesterification. | |||
| Data adapted from a study on hybrid copolymerization. mdpi.com |
This table demonstrates how varying the monomer feed ratio influences the composition and molecular weight characteristics of the resulting copolymer.
Living/Controlled Polymerization Techniques
Living/controlled polymerization techniques provide precise control over polymer molecular weight, dispersity, and architecture, making them highly valuable for synthesizing well-defined polymers from monomers like tert-butyl acrylate (tBA), a structural analog of this compound. These methods are crucial for creating complex polymer structures such as block, brush, and star polymers. mdpi.comcmu.edu
Atom Transfer Radical Polymerization (ATRP) is a prominent controlled radical polymerization (CRP) technique that has been successfully applied to tert-butyl acrylate. cmu.eduresearchgate.netacs.org ATRP allows for the synthesis of well-defined poly(tert-butyl acrylate) (PtBA) with predetermined molecular weights and narrow molecular weight distributions. cmu.eduresearchgate.net This method often utilizes a copper catalyst system. cmu.eduresearchgate.net
Another significant technique is light-mediated SI-CRP (Surface-Initiated Controlled Radical Polymerization), which offers spatial and temporal control over the polymerization process. acs.org This method can be used to graft polymer brushes from surfaces, creating materials with tailored surface properties. acs.org
Furthermore, living radical polymerization of tBA has been achieved through dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin. rsc.org This method demonstrates good control over the polymerization, as evidenced by linear first-order kinetics and a linear increase in number-average molecular weight with monomer conversion. rsc.org
The "arm-first" method is a common strategy for synthesizing star polymers using living polymerization techniques. cmu.edu In this approach, linear polymer arms are first synthesized and then linked together using a multifunctional coupling agent. cmu.edu This has been successfully demonstrated for the synthesis of PtBA star polymers using ATRP. cmu.edu
Below is a table summarizing key aspects of controlled polymerization of tert-butyl acrylate:
| Polymerization Technique | Key Features | Resulting Polymer Architectures |
| Atom Transfer Radical Polymerization (ATRP) | Uses a transition metal catalyst (e.g., copper) to control the polymerization. cmu.eduresearchgate.net | Linear polymers, block copolymers, star polymers. cmu.eduresearchgate.net |
| Light-Mediated SI-CRP | Utilizes light as an external stimulus to control polymerization from a surface. acs.org | Polymer brushes on various substrates. acs.org |
| Cobalt Porphyrin-Mediated LRP | Employs a cobalt complex to mediate a living radical polymerization. rsc.org | Well-defined linear polymers with controlled particle size in dispersion/emulsion systems. rsc.org |
Development of Novel Reagents and Catalytic Systems in Organic Transformations
The unique structural features of the tert-butyl group have led to its incorporation in the development of novel reagents and catalytic systems for organic transformations. nih.govchemrxiv.orgsciforum.net The steric bulk of the tert-butyl group can significantly influence the reactivity and selectivity of a reaction. researchgate.net
One area of development is in catalytic C-H bond activation. An electron-poor manganese catalyst, when used in conjunction with the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA), can catalytically activate hydrogen peroxide. chemrxiv.org This system generates a powerful manganese-oxo species capable of oxidizing sterically hindered primary C-H bonds within a tert-butyl group, leading to the formation of primary alcohols. chemrxiv.org This represents a significant advancement in the functionalization of otherwise unreactive C-H bonds. chemrxiv.org
The tert-butyl group is also a key component of tert-butyl nitrite (TBN), a versatile reagent in organic synthesis. nih.gov TBN can participate in a wide range of reactions, including oxidation, diazotization, nitrosation, and nitration, making it a valuable tool for constructing complex nitrogen-containing molecules. nih.gov Its reactivity can be tuned by the reaction conditions. nih.gov
Furthermore, tert-butyl hypochlorite (B82951) in the presence of an iron catalyst has been developed as an efficient system for the chlorination of aromatic compounds. sciforum.net This method offers high conversion and selectivity for the synthesis of various chlorinated aromatic derivatives, which are important intermediates in the production of pharmaceuticals. sciforum.net
The combination of molecular iodine and tert-butyl hydroperoxide (TBHP) has emerged as a powerful reagent system for a variety of organic transformations. researchgate.net This metal-free system can facilitate C-H functionalization, cyclization, and oxidation reactions under mild conditions. researchgate.net
The development of these reagents and catalytic systems highlights the importance of the tert-butyl group in modern organic synthesis. Below is a table summarizing some of these systems:
| Reagent/Catalytic System | Transformation | Key Features |
| [Mn]-catalyst/NFTBA/H₂O₂ | C-H hydroxylation | Selectively oxidizes sterically hindered primary C-H bonds of tert-butyl groups. chemrxiv.org |
| tert-Butyl Nitrite (TBN) | Various N-functionalizations | Acts as a source for oxidation, diazotization, nitrosation, and nitration. nih.gov |
| [Fe]-catalyst/tert-butyl hypochlorite | Aromatic chlorination | Provides high conversion and selectivity for the chlorination of arenes. sciforum.net |
| I₂/TBHP | Various oxidations and functionalizations | A metal-free system for C-H functionalization, cyclization, and other oxidative transformations. researchgate.net |
Mechanistic Basis of Biological Activity and Structure-Activity Relationships (Focus on chemical mechanisms, not clinical applications)
The biological activity of derivatives of this compound and related compounds is intrinsically linked to their chemical structure and the mechanistic pathways through which they interact with biological targets. Understanding these structure-activity relationships (SAR) at a chemical level is crucial for the rational design of new bioactive molecules.
Derivatives of 2-alkynoic acids have demonstrated bactericidal activity, particularly against mycobacteria. nih.gov The introduction of additional unsaturation or heteroatoms into the carbon chain of these acids can enhance their antimycobacterial properties, especially for longer-chain derivatives. nih.gov Conversely, modification of the carboxylic acid group, for instance by forming a tert-butyl ester, can significantly reduce the cytotoxicity of these compounds towards eukaryotic cells without necessarily diminishing their antimycobacterial efficacy. nih.gov This suggests that the ester group can modulate the compound's interaction with cellular membranes or specific enzymes.
In the context of antimalarial agents, pyrrolone derivatives have shown potent activity against Plasmodium falciparum. acs.org SAR studies on these compounds have revealed that modifications to different parts of the molecule can significantly impact their biological activity and physicochemical properties. For example, altering the substituents on the aromatic ring can influence the compound's solubility and its ability to inhibit the parasite. acs.org The deprotection of a tert-butyl ester derivative is a key step in the synthesis of some of these potent antimalarial compounds. acs.org
For inhibitors of human phospholipase A2 enzymes, SAR studies have been conducted on amino acid-based amide and 2-oxoamide derivatives. nih.gov The nature of the ester group, including methyl, ethyl, and tert-butyl esters, plays a role in the inhibitory potency of these compounds. nih.gov For instance, the introduction of a side-chain to non-natural amino acids can increase the potency of their methyl or tert-butyl esters against certain phospholipase A2 isoforms. nih.gov
The mechanism of action for some anticancer compounds involves the induction of apoptosis and inhibition of cell proliferation. For derivatives of tert-butyl pent-4-ynoate (B8414991), the alkyne functional group is a key contributor to their reactivity and biological properties. The tert-butyl ester can influence the compound's solubility and how it is metabolized within the cell.
The following table provides a summary of the structure-activity relationships for some biologically active compounds related to this compound:
| Compound Class | Biological Activity | Key Structural Features and SAR |
| 2-Alkynoic acid derivatives | Antimycobacterial | Introduction of unsaturation or heteroatoms enhances activity; esterification of the carboxylic acid reduces eukaryotic cytotoxicity. nih.gov |
| Pyrrolone derivatives | Antimalarial | Substituents on the aromatic ring affect solubility and potency; tert-butyl ester is a useful synthetic intermediate. acs.org |
| Amino acid-based 2-oxoamides | Phospholipase A2 inhibitors | The type of ester (methyl, ethyl, tert-butyl) and the presence of side chains influence inhibitory activity. nih.gov |
| tert-Butyl pent-4-ynoate derivatives | Anticancer | The alkyne group is crucial for reactivity; the tert-butyl ester modulates solubility and metabolism. |
Future Directions and Emerging Research Avenues in Tert Butyl But 2 Ynoate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of tert-butyl but-2-ynoate (B8739756). While traditional catalysts have proven effective, the quest for superior performance in terms of yield, selectivity, and substrate scope is driving research towards new catalytic paradigms.
Future efforts will likely concentrate on several key areas:
Transition Metal Catalysis: The use of palladium and ruthenium catalysts has been documented for cross-coupling and nucleophilic addition reactions, respectively. chemscene.com Future work could explore a broader range of transition metals, such as copper, nickel, or gold, which are known to activate alkynes towards various transformations. The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands will be crucial in tuning the electronic and steric environment of the metal center, thereby achieving higher levels of chemo-, regio-, and stereoselectivity.
Organocatalysis: The emergence of organocatalysis offers a metal-free alternative for activating tert-butyl but-2-ynoate. mdpi.com Chiral organocatalysts, including amines, thioureas, and phosphoric acids, could enable highly enantioselective additions to the alkyne moiety. This approach is particularly attractive for the synthesis of chiral building blocks for the pharmaceutical industry.
Biocatalysis: The use of enzymes to mediate synthetic transformations is a rapidly growing field. chemscene.com Lipases and other hydrolases could be employed for the selective synthesis or resolution of chiral esters derived from this compound. Furthermore, engineered enzymes could be developed to catalyze novel, non-natural reactions, offering a green and highly selective route to complex molecules.
| Catalytic System | Potential Application with this compound | Research Focus |
| Transition Metals (Pd, Ru, Ni, Cu, Au) | Cross-coupling, Cycloadditions, Hydration, Carboxylation | Ligand design, exploration of new metal centers, mechanistic studies. |
| Organocatalysts (Amines, Thioureas) | Asymmetric conjugate additions, Michael additions | Development of new chiral catalysts, expanding reaction scope. mdpi.com |
| Biocatalysts (Enzymes) | Enantioselective synthesis and resolution, novel transformations | Enzyme screening, directed evolution, process optimization. chemscene.com |
Investigation of Unexplored Reaction Pathways and Fundamental Reactivity Patterns
While the reactivity of this compound in reactions like Michael additions and cycloadditions is established, a vast landscape of unexplored transformations remains. A deeper understanding of its fundamental reactivity will be key to discovering new synthetic methodologies.
Emerging research avenues include:
Radical Reactions: The initiation of reactions involving radical intermediates could lead to novel carbon-carbon and carbon-heteroatom bond formations. For instance, tert-butyl radical-initiated 1,2-alkynyl migration has been reported for related systems, suggesting that similar pathways could be accessible for this compound. sioc-journal.cn
Pericyclic Reactions: Beyond [3+2] cycloadditions, the potential of this compound to participate in other pericyclic reactions, such as ene reactions or higher-order cycloadditions, is an area ripe for investigation. lpnu.ua
Sigmatropic Rearrangements: The study of sigmatropic rearrangements, like the Winstein rearrangement, in systems containing the butenoate skeleton suggests that related pathways could be engineered for this compound derivatives, providing access to complex molecular architectures. nih.gov
Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block would enable the rapid assembly of molecular complexity from simple precursors in a single step. researchgate.net
Integration of Advanced Automation and High-Throughput Experimentation in Synthesis
The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput experimentation (HTE). Applying these technologies to the chemistry of this compound can significantly accelerate the pace of research.
Automated Synthesis Platforms: The development of automated systems for reaction setup, monitoring, and workup can facilitate the rapid optimization of reaction conditions. bris.ac.uk This is particularly valuable for exploring large parameter spaces in catalyst and solvent screening.
High-Throughput Screening (HTS): HTS techniques can be employed to quickly evaluate the performance of large libraries of catalysts or to screen for desired reactivity with a diverse set of substrates. This approach can rapidly identify lead candidates for further development. nih.gov The generation of reproducible procedures, as encouraged by publications like Organic Syntheses, is crucial for the success of these automated and high-throughput workflows. acs.org
| Technology | Application in this compound Research | Potential Impact |
| Automated Synthesis | Optimization of catalytic reactions, library synthesis of derivatives. bris.ac.uk | Accelerated discovery of optimal reaction conditions. |
| High-Throughput Experimentation | Screening of catalyst libraries, exploration of reaction scope. acs.org | Rapid identification of novel reactions and catalysts. |
| Flow Chemistry | Scale-up of reactions, improved safety and control. | Enables safer and more efficient production of key intermediates. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. This integrated approach is becoming increasingly central to the development of new synthetic methods.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation barriers, and rationalize observed regio- and stereoselectivities. lpnu.ua This has been successfully applied to understand cycloaddition reactions and can be extended to other transformations of this compound. lpnu.ua
Catalyst Design: Computational modeling can guide the rational design of new catalysts by predicting their activity and selectivity. This in silico screening can prioritize experimental efforts, saving time and resources.
Predictive Chemistry: As computational models become more sophisticated, they may be able to predict entirely new and unexpected reaction pathways for this compound, opening up new avenues for experimental exploration. The combination of experimental and computational studies has proven valuable in understanding complex rearrangements and decomposition pathways. nih.govresearchgate.net
Role of this compound in the Development of Sustainable Chemical Processes
Modern chemical synthesis places a strong emphasis on sustainability. Future research involving this compound will increasingly focus on developing processes that are environmentally benign and economically viable.
Atom Economy: The design of reactions that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Catalytic additions and cycloadditions involving this compound are inherently atom-economical.
Renewable Feedstocks and Solvents: While this compound is typically derived from petrochemical sources, future research could explore pathways from bio-based feedstocks. Additionally, the use of greener solvents, such as water, ionic liquids, or supercritical fluids, will be a key area of investigation.
Bioelectrocatalysis: The principles of bioelectrocatalysis, which combines the selectivity of enzymes with the efficiency of electrochemical methods, represent a long-term vision for sustainable chemical production. acs.org While direct applications to this compound are still on the horizon, the development of enzymatic and electrochemical methods for alkyne functionalization is a promising direction for the broader field. The development of cost-effective and green synthetic processes is a major driver for innovation. google.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Tert-butyl But-2-ynoate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) in poorly ventilated areas .
- Storage : Store in airtight, grounded metal containers at 2–8°C, away from heat sources and ignition points. Avoid plastic containers due to static discharge risks .
- Environmental Control : Ensure explosion-proof electrical systems and use non-sparking tools during transfers. Prohibit open flames and smoking in storage/usage areas .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer :
- Synthetic Pathways : Common methods involve esterification of but-2-ynoic acid with tert-butanol using acid catalysts (e.g., H₂SO₄) or coupling reagents (DCC/DMAP). Solvents like dichloromethane or THF are used under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess tert-butanol) to drive esterification. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
| Reaction Parameter | Typical Condition |
|---|---|
| Catalyst | H₂SO₄ (0.1 eq.) |
| Solvent | DCM, reflux |
| Reaction Time | 12–24 hours |
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) during characterization of this compound derivatives be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine -NMR, -NMR, and IR spectroscopy to cross-verify functional groups. For stereochemical ambiguities, use low-temperature NMR (e.g., –40°C) to slow conformational dynamics, as demonstrated in axial/equatorial tert-butyl group analysis .
- Computational Aids : Perform DFT calculations (e.g., Gaussian09) with explicit solvent models to predict NMR chemical shifts. Compare results with experimental data to validate structural assignments .
Q. What strategies address challenges in stereochemical control during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., cinchona alkaloids) to induce enantioselectivity in propargyl ester formation. Monitor enantiomeric excess via chiral HPLC .
- Crystallography : Use X-ray diffraction to resolve ambiguities in solid-state conformations. For example, tert-butyl groups in chair conformations may adopt axial positions despite equatorial stability in solution, as shown in triazinane studies .
Q. How can computational modeling predict the reactivity of this compound in novel cycloaddition reactions?
- Methodological Answer :
- DFT/MD Simulations : Model transition states and solvation effects using software like ORCA or GAMESS. For example, explicit solvent molecules (e.g., water or acetonitrile) are critical for accurate energy barriers in tert-butyl-containing systems .
- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio can propose retrosynthetic pathways by analyzing tert-butyl ester reactivity in databases of analogous reactions .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting kinetic data in tert-butyl ester hydrolysis studies?
- Methodological Answer :
- Controlled Replicates : Conduct pH-stat titrations under standardized conditions (e.g., 25°C, 0.1 M NaOH) to minimize variability.
- Error Source Identification : Compare with literature methods, such as refractive index adjustments for product ratios (e.g., tert-butyl chloride/bromide mixtures in nucleophilic substitutions) .
| Analytical Method | Adjusted Refractive Index (22.2°C) |
|---|---|
| tert-Butyl chloride | 1.3887 |
| tert-Butyl bromide | 1.4290 |
Q. What methodologies validate environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Advanced Oxidation Processes (AOPs) : Use UV/H₂O₂/Fe(II) systems to simulate degradation. Monitor intermediates via LC-MS and quantify mineralization through TOC analysis, as applied in MTBE studies .
- Ecotoxicity Assays : Perform Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity of degradation byproducts .
Experimental Design
Q. How to formulate a hypothesis-driven research question on the catalytic applications of this compound?
- Methodological Answer :
- FLOAT Framework :
Focus : "Does the steric bulk of the tert-butyl group influence regioselectivity in alkyne functionalization?"
Literature Gap : Prior studies lack comparative data on tert-butyl vs. smaller esters in Sonogashira couplings.
Operationalize Variables : Compare yields and selectivity using tert-butyl vs. methyl but-2-ynoate under identical Pd-catalyzed conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
